1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene
CAS No.: 83500-75-8
Cat. No.: VC13538111
Molecular Formula: C9H12S2
Molecular Weight: 184.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83500-75-8 |
|---|---|
| Molecular Formula | C9H12S2 |
| Molecular Weight | 184.3 g/mol |
| IUPAC Name | 1-ethylsulfanyl-4-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C9H12S2/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3 |
| Standard InChI Key | AEDSXQXZOBRTRV-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=C(C=C1)SC |
| Canonical SMILES | CCSC1=CC=C(C=C1)SC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a benzene ring with two sulfur-based substituents: an ethylsulfanyl (-S-C₂H₅) group at position 1 and a methylsulfanyl (-S-CH₃) group at position 4. The para substitution pattern minimizes steric hindrance, allowing for planar molecular geometry. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 1-ethylsulfanyl-4-methylsulfanylbenzene |
| CAS Number | 83500-75-8 |
| Molecular Formula | C₉H₁₂S₂ |
| Molecular Weight | 184.3 g/mol |
| SMILES | CCSC1=CC=C(C=C1)SC |
| InChI Key | AEDSXQXZOBRTRV-UHFFFAOYSA-N |
The sulfur atoms contribute to the compound’s electron-rich aromatic system, enhancing its reactivity in electrophilic substitution reactions.
Spectroscopic and Crystallographic Data
While crystallographic data for 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene are unavailable, analogous sulfanyl-substituted aromatics exhibit intramolecular S⋯S interactions at distances of 3.2–3.5 Å, stabilizing the molecular conformation . Fourier-transform infrared (FTIR) spectroscopy of similar compounds reveals characteristic C-S stretching vibrations at 670–690 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹.
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of para-disubstituted sulfanylbenzenes typically involves:
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Nucleophilic aromatic substitution: Thiolate anions react with activated aryl halides.
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Ullmann-type coupling: Copper-catalyzed coupling of thiols with aryl halides.
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Oxidative coupling: Using catalysts like palladium to couple thiols with arenes.
A representative method for synthesizing structurally related compounds involves palladium-catalyzed coupling under inert atmospheres. For example, 1-methyl-4-(methylsulfonyl)-benzene is synthesized via a palladium/ferrocene catalyst system in dimethyl sulfoxide (DMSO) at 100°C, achieving a 75% yield .
Challenges in Synthesis
Key hurdles in synthesizing 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene include:
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Steric effects: Bulky substituents may hinder para selectivity.
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Oxidation sensitivity: Thioethers are prone to oxidation, necessitating anaerobic conditions .
Applications and Industrial Relevance
Material Science Applications
The compound’s electron-rich structure makes it a candidate for:
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Conductive polymers: As a dopant for polyaniline-based materials.
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Liquid crystals: Sulfur’s polarizability aids in mesophase stabilization.
Comparison with Analogous Compounds
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 1-Methyl-4-(methylsulfonyl)-benzene | 3185-99-7 | C₈H₁₀O₂S | Sulfone group (higher polarity) |
| Benzene, (1-methylethyl)- | 98-82-8 | C₉H₁₂ | No sulfur substituents |
The sulfanyl groups in 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene confer greater reactivity compared to alkylbenzenes, enabling diverse functionalization routes .
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